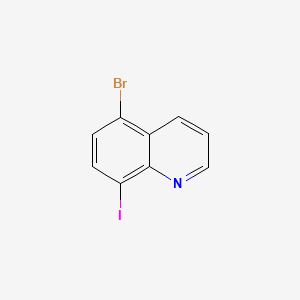

5-Bromo-8-iodoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQMGUTXYQVVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682010 | |

| Record name | 5-Bromo-8-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257664-92-8 | |

| Record name | 5-Bromo-8-iodoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257664-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-8-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 8 Iodoquinoline and Analogous Halogenated Quinolines

Direct Halogenation Strategies

Direct halogenation involves the introduction of halogen atoms directly onto the quinoline (B57606) scaffold. The regioselectivity of these reactions is a key consideration, with electrophilic aromatic substitution and transition-metal-catalyzed reactions being prominent methods.

Electrophilic aromatic substitution (SEAr) on the quinoline ring predominantly occurs on the benzene (B151609) ring portion (the carbocycle), as it is more electron-rich compared to the pyridine (B92270) ring. quimicaorganica.org The positions most susceptible to electrophilic attack are C5 and C8. quimicaorganica.orgstackexchange.com This regioselectivity can be explained by examining the stability of the cationic intermediate (Wheland intermediate) formed during the reaction. Attack at the C5 or C8 position results in a more stable intermediate where the positive charge can be delocalized over two canonical structures without disrupting the aromaticity of the pyridine ring. quimicaorganica.org In contrast, attack at C6 or C7 leads to a less stable intermediate with only one such resonance structure. quimicaorganica.org

Under acidic conditions, such as those used for nitration (a related electrophilic substitution), the quinoline nitrogen is protonated, forming the quinolinium ion. This further deactivates the pyridine ring towards electrophilic attack, reinforcing the preference for substitution on the carbocyclic ring. stackexchange.com While quinoline itself is less reactive than benzene but more reactive than pyridine towards electrophiles, the presence of the fused benzene ring allows for successful substitution. stackexchange.comimperial.ac.uk For instance, the nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.com Similar principles of regioselectivity apply to direct halogenation reactions.

A metal-free protocol for the C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids as the halogen source. This method demonstrates excellent regioselectivity for the C5 position. rsc.orgresearchgate.net

Table 1: Regioselectivity in Electrophilic Halogenation of 8-Substituted Quinolines

| Substituent at C8 | Halogenating Agent | Position of Halogenation | Reference |

|---|---|---|---|

| -NHAc | N-Chlorosuccinimide (NCS) | C5 | nih.gov |

| -NHAc | Trichloroisocyanuric acid (TCCA) | C5 | rsc.orgnih.gov |

| -NHAc | Tribromoisocyanuric acid (TBCA) | C5 | nih.gov |

| -OMe | Bromine in CHCl3 | C5 | acgpubs.org |

Transition-metal catalysis offers an alternative and often more selective approach to the halogenation of quinolines. Various metals, including copper, palladium, and iron, have been employed to mediate or catalyze C-H halogenation at the C5 and C7 positions. rsc.org For instance, copper-mediated conditions have been used for the chlorination of 8-amidoquinoline at the C5 position. rsc.org Furthermore, a copper-promoted selective bromination of 8-aminoquinoline (B160924) amides at the C5 position has been achieved using alkyl bromides as the bromine source. researchgate.net

Palladium-catalyzed reactions have also been utilized for the C-H activation and functionalization of quinolines. For example, Pd(II)-catalyzed C8-H direct arylation of certain quinoline derivatives has been observed. nih.gov While this is an arylation, it demonstrates the potential of palladium to activate the C8 position. The presence of a chelating nitrogen atom in compounds like 8-methylquinoline (B175542) facilitates the formation of cyclometallated complexes with various transition metals, enabling selective functionalization. nih.gov

Recent developments have also focused on metal-free C5-selective halogenation of quinolines under aqueous conditions using N-halosuccinimides (NCS, NBS, and NIS) as the halogenating agents. rsc.org

Table 2: Examples of Transition-Metal-Catalyzed and Metal-Free Halogenation of Quinolines

| Quinoline Derivative | Catalyst/Reagent | Position of Halogenation | Reference |

|---|---|---|---|

| 8-Amidoquinoline | Cu-mediated | C5 | rsc.org |

| 8-Aminoquinoline amides | Copper-promoted with alkyl bromides | C5 | researchgate.net |

| Quinoline derivatives | N-Halosuccinimides in water (metal-free) | C5 | rsc.org |

Functional Group Interconversions and Derivatization

The synthesis of specifically substituted halogenated quinolines can also be achieved by converting other functional groups into halogens or by derivatizing an already halogenated quinoline.

The Sandmeyer reaction is a powerful method for synthesizing aryl halides from aryl diazonium salts, which are in turn generated from primary aryl amines. wikipedia.orgbyjus.com This reaction provides a route to introduce halogens onto the quinoline ring that may not be accessible through direct halogenation. organic-chemistry.org The process involves the diazotization of an aminoquinoline with nitrous acid (usually from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) halide (CuCl, CuBr) to yield the corresponding haloquinoline. wikipedia.orgbyjus.com The Sandmeyer reaction is advantageous due to its high yields and the mild conditions under which it is often performed. tutorchase.com

Table 3: General Scheme of the Sandmeyer Reaction for Aminoquinolines

| Starting Material | Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|

| Aminoquinoline | 1. NaNO2, H+ 2. CuX (X = Cl, Br) | Quinoline diazonium salt | Haloquinoline | wikipedia.orgbyjus.com |

Lithium-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organolithium compound. wikipedia.org This reaction is particularly useful for the derivatization of di- or polyhalogenated quinolines. The exchange rate is generally faster for heavier halogens (I > Br > Cl). wikipedia.org For instance, in 2,4-dihaloquinolines, lithium-halogen exchange with reagents like n-butyllithium occurs regioselectively at the C4 position. The resulting 4-lithio-2-haloquinoline can then be quenched with an electrophile to introduce a new substituent at the C4 position. researchgate.net This method allows for the selective functionalization of a pre-halogenated quinoline scaffold. The reaction is typically fast and kinetically controlled. wikipedia.org

Table 4: Regioselective Lithium-Halogen Exchange in Dihaloquinolines

| Starting Material | Reagent | Intermediate | Subsequent Reaction | Product | Reference |

|---|---|---|---|---|---|

| 2,4-Dibromoquinoline | n-Butyllithium | 2-Bromo-4-lithioquinoline | Quenching with an electrophile | 2-Bromo-4-substituted quinoline | researchgate.net |

| 2-Bromo-4-iodoquinoline (B1625408) | n-Butyllithium | 2-Bromo-4-lithioquinoline | Quenching with an electrophile | 2-Bromo-4-substituted quinoline | researchgate.net |

While the quinoline ring system is generally electron-rich, certain positions become susceptible to nucleophilic aromatic substitution (SNA) when activated by electron-withdrawing groups or by the inherent electronic properties of the heterocyclic ring. chemistrysteps.com Halogens at the C2 and C4 positions of the quinoline ring are particularly labile and can be displaced by nucleophiles. quimicaorganica.org The reactivity at the C4 position is slightly higher than at the C2 position. quimicaorganica.org This is because the negative charge in the Meisenheimer-like intermediate is effectively stabilized by the nitrogen atom through resonance. quimicaorganica.org The reaction proceeds through an addition-elimination mechanism. quimicaorganica.org This method is useful for introducing a variety of nucleophiles onto the quinoline core, but it is generally limited to the 2 and 4 positions and requires an activated system. quimicaorganica.orgwikipedia.org

Table 5: Reactivity in Nucleophilic Aromatic Substitution of Haloquinolines

| Position of Halogen | Reactivity towards Nucleophiles | Mechanism | Reference |

|---|---|---|---|

| C2 | High | Addition-Elimination | quimicaorganica.org |

| C4 | Very High | Addition-Elimination | quimicaorganica.org |

| Other positions (e.g., C5, C8) | Low (unless activated by strong electron-withdrawing groups) | - | chemistrysteps.comwikipedia.org |

Multi-component Reactions and Annulation Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. These, along with classical annulation (ring-forming) reactions, form the bedrock of quinoline synthesis.

Several named reactions are fundamental to the formation of the quinoline ring system. These methods typically involve the reaction of an aniline (B41778) derivative with a three-carbon synthon, followed by cyclization and aromatization.

The Skraup Synthesis: This is one of the oldest and most well-known methods for quinoline synthesis. nih.gov In its classic form, it involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (commonly nitrobenzene). wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. The versatility of the Skraup synthesis allows for the preparation of a wide array of quinoline derivatives by using appropriately substituted anilines. google.com For instance, starting with a halogenated aniline can lead to a quinoline with a halogen on the benzene ring. However, the reaction conditions are harsh, involving strong acids and high temperatures, which can be a limitation for sensitive substrates. nih.gov

The Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis and is considered more versatile. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. wikipedia.orgwikipedia.org This method allows for the synthesis of quinolines with substituents on the pyridine ring. iipseries.org The reaction mechanism is complex and has been a subject of debate, with some studies suggesting a fragmentation-recombination pathway. wikipedia.org Like the Skraup synthesis, the use of substituted anilines can result in halogenated quinolines.

The Pfitzinger Reaction: This method provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org The reaction involves the opening of the isatin ring to form an α-keto anilino acid, which then condenses with the carbonyl compound and cyclizes to form the quinoline derivative. wikipedia.org The resulting carboxylic acid group can be subsequently removed by decarboxylation. The use of substituted isatins allows for the introduction of substituents onto the benzene ring of the quinoline.

These classical methods are summarized in the table below:

| Reaction | Reactants | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Harsh reaction conditions; suitable for unsubstituted and benzene-ring substituted quinolines. |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid Catalyst | More versatile than the Skraup synthesis; allows for substitution on the pyridine ring. |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Yields quinoline-4-carboxylic acids; allows for substitution on the benzene ring via substituted isatins. |

A primary strategy for the synthesis of halogenated quinolines, including a potential route to 5-bromo-8-iodoquinoline, is to start with aniline or isatin precursors that already contain the desired halogen atoms. The classical cyclization reactions can then be employed to construct the quinoline ring.

For example, to synthesize a 5-bromoquinoline (B189535) derivative via the Skraup or Doebner-von Miller reaction, one could start with 3-bromoaniline. The cyclization would then lead to the formation of the quinoline ring with the bromine atom at the 5-position. Similarly, for a Pfitzinger synthesis, a 5-bromoisatin (B120047) could be used to introduce a bromine at the 7-position of the resulting quinoline-4-carboxylic acid.

However, the synthesis of a di-halogenated quinoline like this compound using this approach would necessitate a starting aniline with a specific substitution pattern, such as 3-bromo-6-iodoaniline. The availability and stability of such precursors can be a limiting factor.

An alternative approach is the in-situ halogenation during the quinoline synthesis. While less common for the benzene part of the ring, some methods allow for the introduction of halogens onto the newly formed pyridine ring. For instance, modifications of the Doebner-von Miller reaction can sometimes incorporate halogen atoms.

A more contemporary approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can introduce a halogen at the 3-position of the quinoline ring. nih.gov While this does not directly address the 5,8-substitution pattern, it highlights the development of methods that incorporate halogenation during the ring-forming process.

The following table provides examples of how halogenated precursors can be used in classical quinoline syntheses:

| Target Quinoline | Starting Material | Reaction |

| 5-Bromoquinoline | 3-Bromoaniline | Skraup or Doebner-von Miller |

| 7-Bromoquinoline-4-carboxylic acid | 5-Bromoisatin | Pfitzinger |

| 8-Iodoquinoline (B173137) | 2-Iodoaniline | Skraup or Doebner-von Miller |

The synthesis of this compound itself is more likely to be achieved through a multi-step process involving sequential halogenation of a pre-formed quinoline or 8-substituted quinoline, as the direct synthesis from a corresponding di-haloaniline via these classical methods may be challenging due to precursor availability and potential side reactions under the harsh conditions.

Coordination Chemistry of 5 Bromo 8 Iodoquinoline and Halogenated Quinoline Ligands

Ligand Design Principles: Exploring N- and Halogen-Donation

The design of ligands based on halogenated quinolines is centered on the interplay between the nitrogen atom's Lewis basicity and the potential for halogen atoms to participate in coordinate or non-covalent interactions. The quinoline (B57606) nitrogen atom, with its available lone pair of electrons, is the primary site for coordination to metal ions, acting as a classic N-donor. mdpi.com This interaction is foundational to the formation of most quinoline-based metal complexes.

Beyond this primary coordination site, the halogen substituents (e.g., bromine and iodine in 5-Bromo-8-iodoquinoline) introduce additional dimensions to the ligand's functionality. Heavier halogens like bromine and especially iodine can act as weak Lewis bases, forming coordinate bonds (κI-coordination) with soft metal centers. researchgate.net This dual-donor (N- and halogen) capability makes ligands like 8-iodoquinoline (B173137) bidentate, capable of forming chelate rings with metal ions. researchgate.net

Furthermore, covalently bonded halogen atoms possess a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the atom along the axis of the covalent bond. pnas.org This electrophilic region allows the halogen to act as a halogen bond (XB) donor, forming non-covalent interactions with Lewis basic sites. pnas.orgwiley-vch.de The strength of this interaction generally increases with the polarizability of the halogen, following the trend Cl < Br < I. mdpi.com This principle is crucial in ligand design, as the choice of halogen can be used to tune the strength and directionality of intermolecular forces, guiding the self-assembly of supramolecular structures. wiley-vch.de

Formation of Metal Complexes with Transition Metals (e.g., Pd, Cu, Ag, Hg)

Halogenated quinolines readily form stable complexes with a variety of transition metals. The specific compound this compound, with its N-donor site and two different halogen substituents, is expected to exhibit versatile coordination behavior. Research on analogous compounds, such as 8-iodoquinoline and other halogenated quinolines, provides significant insight into this process.

Coordination complexes of 8-iodoquinoline have been successfully synthesized with a range of metal salts, including those of Cu(I), Cu(II), Ag(I), Pd(II), and Hg(II). researchgate.netresearchgate.net For instance, the reaction of 8-iodoquinoline with metal salts can result in complexes where the ligand acts as a bidentate κN, κI-donor. researchgate.net Similarly, bis(quinoline-8-yl)mercury has been used as a precursor to synthesize heteronuclear complexes with Cu, Ag, and Pd, demonstrating the strong affinity of the quinoline moiety for these metals. researchgate.net

The formation of these complexes is often achieved through straightforward synthetic routes, such as the reaction of the ligand with a metal salt in an appropriate solvent. Palladium-catalyzed C-N cross-coupling reactions are also a powerful method for synthesizing complex nitrogen-containing ligands for coordination chemistry. acs.org The resulting complexes can exhibit various stoichiometries and geometries depending on the metal ion, the counter-ions present, and the reaction conditions. For example, studies on 4,7-dichloroquinoline (B193633) with copper(II) bromide led to the formation of a dimeric complex, [Cu(4,7-dichloroquinoline)₂Br₂]₂, showcasing a distorted square pyramidal coordination geometry around the copper centers. mdpi.com

Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction Insights)

Structural analyses of complexes with halogenated quinoline ligands have uncovered a wide range of coordination environments. In a dimeric copper complex with 4,7-dichloroquinoline, the Cu(II) ion adopts a strongly distorted square pyramidal geometry. mdpi.com In a series of iron(III) complexes with halogenated quinolyl salicylaldimides, the Fe(III) metal center is in a distorted octahedral environment, bound to a tridentate ligand, a thiocyanate (B1210189) anion, and a bridging methanolate anion. scispace.com

X-ray studies on bismuth(III) complexes with 7-bromo-8-quinolinol revealed dimeric structures where each metal center is coordinated to three chelate ligands. escholarship.org The analysis highlighted different bond lengths for axial and equatorial positions, indicating a distorted geometry. For example, in the Bi(III) dimer, the axial Bi-N bond is significantly shorter than the equatorial Bi-N bonds. escholarship.org

These structural studies provide precise metrics for the coordination sphere of the metal ion. Below is a table summarizing selected bond distances from a structurally characterized iron(III) complex containing a bromoquinoline moiety.

| Interaction | Bond Distance (Å) |

| Fe—O (phenolate) | 1.95 - 1.96 |

| Fe—N (imine) | 2.13 - 2.14 |

| Fe—N (quinoline) | 2.20 - 2.21 |

| Fe—N (thiocyanate) | 2.04 - 2.05 |

| Fe—O (methanolate) | 2.01 - 2.02 |

| Fe···Fe (dimer) | ~3.15 |

| Data derived from studies on Fe(III) complexes with halogenated quinolyl salicylaldimides. scispace.com |

Influence of Halogen Atoms on Coordination Geometry and Stability

The identity and position of halogen atoms on the quinoline ring significantly influence the resulting metal complex's geometry, stability, and crystal packing. The substitution of different halogens (e.g., chlorine, bromine, iodine) allows for the fine-tuning of both steric and electronic properties of the ligand. mdpi.com

In a study of isostructural Fe(III) complexes with chloro-, bromo-, and iodo-substituted quinoline ligands, it was found that the halogen atom had a negligible direct influence on the immediate iron coordination environment. scispace.com However, the nature of the halogen atom played a crucial role in the secondary coordination sphere and the resulting crystal packing. The increasing size and polarizability of the halogens from Cl to Br to I lead to different types of intermolecular interactions, which in turn dictate the supramolecular assembly. scispace.com

The stability of complexes can also be affected. For instance, theoretical calculations on halogenated quinoline derivatives have shown that the nature and position of the halogen can alter the molecule's energy band gap, which correlates with chemical reactivity and stability. acs.org The introduction of halogens can enhance the lipophilicity of the ligand, which can be a critical factor in certain applications. mdpi.com Furthermore, the ability of heavier halogens to participate in coordination (e.g., κI-coordination) can lead to different coordination geometries and potentially more stable chelated structures compared to ligands with non-coordinating halogens like fluorine. researchgate.net

Intermolecular Halogen Bonding in Metal-Ligand Architectures

Halogen bonding is a highly directional, non-covalent interaction that has emerged as a powerful tool in crystal engineering for constructing complex supramolecular architectures. rsc.org In metal complexes of halogenated quinolines, the halogen atoms on the ligand periphery can act as halogen bond donors, interacting with halogen bond acceptors such as other halogens, oxygen, or nitrogen atoms.

The crystal structures of metal complexes involving halogenated quinolines are often dominated by these interactions. In Fe(III) complexes with iodo-substituted quinolines, a complex network of halogen bonds is observed, including I···S and I···I interactions, which dictate the packing of the molecules in the solid state. scispace.com For example, specific iodine atoms can act as halogen bond donors towards the sulfur atom of a thiocyanate anion or the negative corona of another iodine atom. scispace.com

Similarly, in copper(II) complexes with ligands bearing iodoethynyl moieties, halogen bonding with solvent molecules or other parts of the complex is consistently observed. mdpi.com These interactions, which can include C-I···O, C-I···N, and even C-I···π interactions, are critical in guiding the self-assembly of the metal-ligand units into predictable 1D, 2D, or 3D networks. mdpi.comresearchgate.net The strength and directionality of these halogen bonds make them a key design element for creating functional materials with specific topologies and properties.

Catalytic Applications of Halogenated Quinoline Derivatives

Role as Ligands in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, heavily relies on the design of organic ligands that coordinate to a central metal atom. These ligands play a crucial role in modulating the catalyst's activity, stability, and selectivity.

Palladium-Catalyzed Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. rsc.orgnih.gov The efficiency of these reactions is often dictated by the nature of the ligand coordinated to the palladium center. rsc.org Ligands can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. nih.gov

Despite the prevalence of quinoline-based ligands in catalysis, there is no specific research demonstrating the application of 5-Bromo-8-iodoquinoline as a ligand in palladium-catalyzed reactions, including Suzuki coupling. The presence of two distinct carbon-halogen bonds (C-Br and C-I) in this compound could theoretically allow for its use as a substrate in such reactions, with the more reactive C-I bond expected to undergo oxidative addition preferentially. rsc.org However, its role as a directing or ancillary ligand has not been investigated.

Other Transition Metal-Catalyzed Processes

Beyond palladium, other transition metals like nickel, copper, and rhodium are widely used in a variety of catalytic transformations. sioc-journal.cn The nitrogen atom of the quinoline (B57606) ring system in this compound could potentially coordinate to these metal centers, thereby influencing their catalytic activity. However, the scientific literature lacks any reports on the use of this compound as a ligand in processes catalyzed by these or other transition metals.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and enzyme catalysis. sigmaaldrich.com These catalysts often operate via mechanisms distinct from metal-based systems. While some quinoline derivatives have been employed as organocatalysts, there is no available data on the use of this compound in this capacity.

Asymmetric Catalysis Mediated by Chiral Halogenated Quinoline Ligands

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in the pharmaceutical and fine chemical industries. sigmaaldrich.comtaylorfrancis.comroutledge.comnih.gov This is typically achieved using chiral catalysts, which are often metal complexes bearing chiral ligands. snnu.edu.cn The development of novel chiral ligands is a continuous effort to improve enantioselectivity and expand the scope of asymmetric transformations. taylorfrancis.comroutledge.comnih.gov

The introduction of chirality to the this compound scaffold could theoretically lead to novel chiral ligands. However, there are no published studies on the synthesis of chiral derivatives of this compound or their application in asymmetric catalysis.

Heterogeneous Catalysis Incorporating Quinoline Moieties

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. mdpi.comfrontiersin.org The immobilization of catalytically active species, such as metal complexes or organocatalysts, onto solid supports is a common strategy in heterogeneous catalysis. nih.gov

While the incorporation of quinoline moieties into heterogeneous catalytic systems has been explored, there is no specific research detailing the use of this compound in this context. The compound could potentially be anchored to a solid support through one of its halogen atoms or via functionalization of the quinoline ring, but such applications remain hypothetical at present.

Spectroscopic Characterization and Structural Elucidation of Halogenated Quinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for determining the molecular structure of organic compounds. For 5-Bromo-8-iodoquinoline, NMR provides unambiguous evidence for the arrangement of atoms and the electronic environment of the nuclei.

Proton (¹H) NMR Assignments and Chemical Shift Analysis

While specific experimental ¹H NMR data for this compound is not widely published, a detailed analysis can be predicted based on the known electronic effects of the quinoline (B57606) ring system and the halogen substituents. The spectrum is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the quinoline core.

The chemical shifts (δ) are influenced by the electronegativity and anisotropic effects of the nitrogen atom and the halogen substituents. The protons of the pyridine (B92270) ring (H-2, H-3, H-4) are typically found further downfield than those on the carbocyclic ring. The H-2 proton is expected to be the most deshielded due to its proximity to the nitrogen atom, appearing as a doublet of doublets. The H-4 proton, also influenced by the nitrogen, will appear downfield as well. The bromine at C-5 and iodine at C-8 will exert significant electronic and steric effects, influencing the precise chemical shifts of the adjacent protons (H-6, H-7).

The expected assignments and their multiplicities are based on spin-spin coupling between adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound This table is generated based on established principles of NMR spectroscopy and data from analogous halogenated quinoline compounds, as specific experimental data for this compound is not readily available in published literature.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.9 - 9.1 | dd | J2,3 ≈ 4.5, J2,4 ≈ 1.7 |

| H-3 | ~7.5 - 7.7 | dd | J3,4 ≈ 8.5, J3,2 ≈ 4.5 |

| H-4 | ~8.6 - 8.8 | dd | J4,3 ≈ 8.5, J4,2 ≈ 1.7 |

| H-6 | ~7.8 - 8.0 | d | J6,7 ≈ 8.0 |

| H-7 | ~7.6 - 7.8 | d | J7,6 ≈ 8.0 |

Carbon (¹³C) NMR Characterization

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display nine distinct signals, corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts are determined by the hybridization of the carbon atoms and the electronic effects of the substituents.

The carbons of the pyridine ring (C-2, C-4, C-8a) generally resonate at lower field compared to those in the carbocyclic ring. The carbon atoms directly bonded to the halogens (C-5 and C-8) are significantly affected. The C-5 signal will be shifted due to the electronegativity of bromine. The C-8 signal will experience the "heavy atom effect" from the iodine, which typically shifts the resonance to a higher field (lower ppm value) than what would be expected based on electronegativity alone.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on established principles of NMR spectroscopy and data from analogous halogenated quinoline compounds, as specific experimental data for this compound is not readily available in published literature.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 - 152 |

| C-3 | ~122 - 124 |

| C-4 | ~135 - 137 |

| C-4a | ~129 - 131 |

| C-5 | ~115 - 117 |

| C-6 | ~133 - 135 |

| C-7 | ~128 - 130 |

| C-8 | ~95 - 100 |

| C-8a | ~148 - 150 |

Multi-dimensional NMR Techniques for Structure Confirmation

To unequivocally assign the proton and carbon signals, multi-dimensional NMR experiments such as COSY, HSQC, and HMBC would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, a cross-peak between the signals for H-2 and H-3, H-3 and H-4, and H-6 and H-7 would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the direct assignment of C-2, C-3, C-4, C-6, and C-7 based on the already determined proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning the quaternary (non-protonated) carbons. For example, the H-7 proton would show a correlation to C-5 and C-8a, and the H-4 proton would show correlations to C-5 and C-8a, thus confirming the assignments of C-4a, C-5, and C-8a.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy: Diagnostic Vibrations

The IR spectrum of this compound would exhibit several characteristic absorption bands that are diagnostic for the substituted quinoline structure. Analysis of the spectra of related dihaloquinolines and 8-hydroxyquinolines allows for a reliable prediction of these bands. researchgate.netresearchgate.net

Aromatic C-H Stretching: These vibrations are expected in the range of 3100-3000 cm⁻¹. libretexts.org

C=C and C=N Ring Stretching: The stretching vibrations of the aromatic quinoline ring system typically appear as a series of sharp bands in the 1620-1450 cm⁻¹ region.

C-H In-Plane Bending: These vibrations occur in the 1300-1000 cm⁻¹ region.

C-H Out-of-Plane (OOP) Bending: The pattern of C-H OOP bending vibrations in the 900-700 cm⁻¹ region is highly characteristic of the substitution pattern on the aromatic ring. The presence of two adjacent protons (H-6 and H-7) would likely give rise to a strong absorption band in this region. libretexts.org

C-Br and C-I Stretching: The vibrations involving the carbon-halogen bonds are found at lower frequencies. The C-Br stretching vibration is expected in the 650-500 cm⁻¹ range, while the C-I stretch appears at an even lower frequency, typically between 550-480 cm⁻¹. researchgate.net These bands provide direct evidence for the presence of the halogen substituents.

Table 3: Predicted Diagnostic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C / C=N Ring Stretch | 1620 - 1450 |

| C-H Out-of-Plane Bending | 900 - 700 |

| C-Br Stretch | 650 - 500 |

| C-I Stretch | 550 - 480 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy. According to the mutual exclusion principle for molecules with a center of symmetry, vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. While this compound is not centrosymmetric, certain vibrations will be more prominent in its Raman spectrum.

Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavy atoms. Therefore, the symmetric stretching vibrations of the quinoline ring system would be expected to produce strong and sharp Raman signals. Furthermore, the C-Br and C-I stretching vibrations, which can sometimes be weak or obscured in the IR spectrum, often yield intense peaks in the Raman spectrum. This makes Raman spectroscopy an excellent tool for confirming the presence and substitution pattern of the halogens on the quinoline core.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical information regarding the electronic transitions within a molecule, influenced by its chromophoric system and substituent effects.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions between molecular orbitals. For aromatic systems like quinoline, the spectrum is characterized by bands arising from π → π* transitions. The introduction of halogen substituents, such as bromine and iodine, can induce bathochromic (red) shifts and hyperchromic effects on these absorption bands due to their electronic influence on the π-system.

Table 1: Illustrative UV-Vis Absorption Data for a Related Halogenated 8-Hydroxyquinoline (B1678124)

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| 5,7-dibromo-8-hydroxyquinoline | Ethanol | 250, 330 | Data not specified |

Note: This data is for a structurally related compound and serves to provide a general context for the expected absorption regions of halogenated quinolines.

Fluorescence Properties and Quantum Yields

Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and environment. The "heavy atom effect" is a well-known phenomenon where the presence of heavy atoms, such as bromine and iodine, can quench fluorescence by promoting intersystem crossing to the triplet state.

Consequently, this compound is expected to exhibit weak fluorescence, if any. The presence of both a bromine and an iodine atom would significantly enhance the probability of non-radiative decay pathways, leading to a low fluorescence quantum yield. The emission, if observed, would be expected at a longer wavelength than the absorption, in accordance with Stokes' shift.

Table 2: Hypothetical Fluorescence Data for this compound Based on Theoretical Principles

| Property | Expected Value | Rationale |

| Emission Maximum (λem) | > Absorption Maximum | Stokes' Shift |

| Fluorescence Quantum Yield (ΦF) | Very Low (<0.1) | Heavy atom effect of Br and I |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular geometry, conformation, and intermolecular interactions of this compound.

Determination of Molecular Geometry and Conformation

A crystal structure analysis of this compound would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. The quinoline ring is expected to be largely planar, although minor deviations may occur due to the steric strain imposed by the bulky halogen substituents. The C-Br and C-I bond lengths would be consistent with those observed for other aromatic halogenated compounds.

Elucidation of Crystal Packing and Intermolecular Interactions

The packing of molecules in a crystal is governed by a variety of intermolecular forces. For this compound, several types of interactions would be anticipated:

Halogen Bonds: Both bromine and iodine atoms can act as halogen bond donors, forming directional interactions with Lewis basic sites on neighboring molecules, such as the nitrogen atom of the quinoline ring.

van der Waals Forces: These non-specific interactions will also play a significant role in the crystal packing.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern upon ionization.

The nominal molecular weight of this compound (C₉H₅BrIN) is approximately 333 g/mol . A high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, an isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms as radicals. Therefore, fragments corresponding to [M-Br]⁺, [M-I]⁺, and potentially [M-Br-I]⁺ would be expected. The quinoline ring itself may also undergo characteristic fragmentation.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description |

| [C₉H₅BrIN]⁺ | Molecular Ion (M⁺) |

| [C₉H₅IN]⁺ | Loss of Bromine radical |

| [C₉H₅BrN]⁺ | Loss of Iodine radical |

| [C₉H₅N]⁺ | Loss of both Bromine and Iodine radicals |

Theoretical and Computational Investigations of Halogenated Quinoline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the properties of halogenated quinolines. researchgate.netbuffalo.educore.ac.ukchem-soc.si These methods are used to determine the molecule's geometry, electronic structure, and vibrational frequencies. For instance, studies on compounds like 2-methyl-8-quinolinol and various methylquinolines have successfully utilized HF and DFT (specifically with B3LYP, BLYP, and B3PW91 functionals) to calculate these properties. researchgate.net

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For halogenated quinolines, methods like DFT and HF with basis sets such as 6-31G(d) are employed to find the optimized geometric bond lengths and bond angles. chem-soc.si

In the case of 5-Bromo-8-iodoquinoline, the planarity of the quinoline (B57606) ring system is a key feature. The positions of the bromine and iodine atoms on the benzene (B151609) ring of the quinoline scaffold will influence the local geometry. Due to the size of the halogen atoms, minor distortions from perfect planarity might be expected. Computational studies on other halogenated quinolines, such as 7-chloro-4-iodoquinoline, have been used to understand the regioselective metalation by calculating the pKa values of aromatic hydrogens using DFT at the B3LYP/6-311++G(d,p) level. worktribe.com This highlights the ability of these methods to predict reactive sites based on subtle geometric and electronic factors.

The conformational analysis of the quinoline ring itself is generally straightforward due to its rigid, aromatic nature. However, the orientation of substituents, if they were flexible, would be a key focus. For this compound, the primary geometric parameters of interest would be the C-Br and C-I bond lengths and the bond angles around the substitution sites. Based on general trends, the C-I bond is expected to be longer than the C-Br bond due to the larger atomic radius of iodine.

Table 1: Representative Calculated Geometric Parameters for Halogenated Aromatic Systems (Note: This table is illustrative and based on general knowledge and data from related compounds, not specifically this compound.)

| Parameter | Expected Value (Å or °) | Method/Basis Set (Example) |

|---|---|---|

| C-Br Bond Length | ~1.90 | DFT/B3LYP/6-31G(d) |

| C-I Bond Length | ~2.10 | DFT/B3LYP/6-31G(d) |

| C-C Bond Length (Aromatic) | 1.39 - 1.42 | DFT/B3LYP/6-31G(d) |

| C-N Bond Length (Aromatic) | ~1.37 | DFT/B3LYP/6-31G(d) |

| C-C-Br Bond Angle | ~120 | DFT/B3LYP/6-31G(d) |

The electronic structure of a molecule dictates its reactivity and spectroscopic behavior. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO and LUMO are the frontier orbitals, and the energy difference between them (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and stability. uobaghdad.edu.iq A smaller gap generally implies higher reactivity. For halogenated quinolines, the distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic attack. In a study of halogenated quinoline derivatives, a smaller energy band gap (ΔE) was associated with higher chemical reactivity and lower stability. acs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, while the LUMO would also be distributed over the π-system. The presence of the electronegative halogens would influence the energy levels of these orbitals.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule. It highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the nitrogen atom would be a site of negative potential, making it susceptible to protonation or coordination with metal ions. The regions around the hydrogen atoms would exhibit positive potential. The halogen atoms, despite their electronegativity, can exhibit a phenomenon known as "sigma-hole," where a region of positive electrostatic potential exists on the outermost portion of the halogen atom, making it a potential site for halogen bonding interactions. researchgate.net

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. These calculations are typically performed using the same level of theory (e.g., DFT or HF) as the geometry optimization. researchgate.netchem-soc.si The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental anharmonic frequencies.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the quinoline ring structure, as well as vibrations corresponding to the C-Br and C-I bonds. The C-H stretching vibrations of the aromatic ring are typically found in the 3100-3000 cm⁻¹ region. researchgate.net The C-C and C-N stretching vibrations within the quinoline ring would appear in the 1600-1400 cm⁻¹ range. The C-Br and C-I stretching frequencies would be found at lower wavenumbers, typically below 700 cm⁻¹. Comparing the calculated spectrum with an experimental one would allow for a detailed assignment of the observed vibrational modes.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. The analysis of the transition state provides information about the energy barrier (activation energy) of the reaction.

For halogenated quinolines, computational studies can shed light on the regioselectivity of reactions like further halogenation, nitration, or metalation. For example, the iodination of quinoline can produce 5-iodoquinoline (B175257) and 8-iodoquinoline (B173137), and further iodination leads to 5,8-diiodoquinoline. pjsir.org Theoretical studies can model the electrophilic attack on the quinolinium cation to explain this regioselectivity. pjsir.org Similarly, the mechanism of iron(III)-catalyzed halogenation of 8-amidoquinolines, which likely involves a single-electron transfer (SET) process, can be investigated using computational methods to support the proposed pathway. mdpi.com

For this compound, a theoretical study could investigate its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are common for halo-aromatics. Such a study would involve calculating the energies of the intermediates and transition states in the catalytic cycle, helping to understand the relative reactivity of the C-Br versus the C-I bond. Generally, the C-I bond is more reactive in such cross-coupling reactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of quantum chemical calculations. These predictions can aid in the structural elucidation of newly synthesized compounds. Methods for predicting chemical shifts often involve calculating the magnetic shielding tensors for each nucleus. arxiv.org

Table 2: General ¹H NMR Chemical Shift Ranges for Protons on a Quinoline Ring (Note: These are general ranges and would be specifically influenced by the substituents in this compound.)

| Proton Position | Typical Chemical Shift (δ, ppm) |

|---|---|

| H2 | 8.8 - 9.0 |

| H3 | 7.3 - 7.5 |

| H4 | 8.0 - 8.2 |

| H6 | 7.6 - 7.8 |

Solvent Effects Modeling (e.g., using Solvation Model Based on Density)

Reactions and spectroscopic measurements are most often carried out in a solvent, and the solvent can have a significant impact on the properties and reactivity of the solute. Computational models can account for these solvent effects, either explicitly by including individual solvent molecules or implicitly by treating the solvent as a continuous medium with a specific dielectric constant.

The Solvation Model Based on Density (SMD) is a popular implicit solvation model that can be used in conjunction with DFT calculations to model the effects of a solvent. In a study on halogenated quinoline derivatives, the influence of solvation was quantified, showing that an aqueous environment enhanced molecular stability and reduced reactivity. acs.org For this compound, modeling with a solvent like chloroform (B151607) or methanol (B129727) would provide more realistic predictions of its properties in solution, such as its electronic structure and reaction energetics. The choice of solvent can influence reaction pathways and the stability of charged intermediates. worktribe.com

Biological Activities and Mechanistic Insights in Vitro Research Focus

Enzyme Inhibition and Modulatory Effects

There is currently no specific information available in the searched scientific literature regarding the enzymatic inhibition or modulatory effects of 5-bromo-8-iodoquinoline.

Inhibition of Poly(ADP-ribose)polymerase-1 (PARP-1)

No studies were found that specifically investigate or provide data on the inhibition of PARP-1 by this compound.

Modulation of 2-Oxoglutarate Oxygenases

There is no available research detailing the modulatory effects of this compound on 2-oxoglutarate oxygenases.

Other Enzymatic Interactions

Data on other specific enzymatic interactions of this compound is not present in the available literature.

Medicinal Chemistry: Rational Design and Structure Activity Relationships

Halogenated Quinoline (B57606) Derivatives as Pharmacophoric Scaffolds

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is recognized as a privileged pharmacophoric scaffold in drug discovery. rsc.orgresearchgate.netresearchgate.net Its rigid structure and the presence of a nitrogen atom allow for diverse interactions with biological targets. The introduction of halogen atoms onto this scaffold, creating halogenated quinolines (HQs), significantly modulates the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. sci-hub.semdpi.com These modifications can enhance pharmacological efficacy and are a key reason why the HQ scaffold is synthetically tunable and explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and antimalarial agents. rsc.orgsci-hub.senih.gov The HQ framework, as seen in compounds like 5-Bromo-8-iodoquinoline, is particularly valued for its ability to form halogen bonds and for the critical role halogens play in biological activity. sci-hub.senih.gov

Design Strategies for Enhanced Biological Activity

The development of potent quinoline-based therapeutic agents relies on strategic design modifications to enhance biological activity and refine pharmacokinetic profiles. One successful approach is the "scaffold hop," where a known pharmacophore from one class of compounds is applied to the quinoline framework to generate novel analogues with expanded synthetic potential. nih.gov For example, this strategy was used to transition from phenazine-based antibacterial agents to halogenated quinolines. nih.gov

Another key strategy involves targeted synthetic modifications to refine receptor selectivity and bioavailability. mdpi.com Halogenation, for instance, can increase lipophilicity, potentially improving penetration across biological membranes like the blood-brain barrier. mdpi.com Computational methods are also central to modern design strategies. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), are used to analyze the structural and electrostatic properties of a series of compounds to predict their activity. mdpi.comdntb.gov.uanih.gov By analyzing the contour maps generated by these models, researchers can identify regions on the quinoline scaffold where modifications would be beneficial, leading to the rational design of new derivatives with enhanced potency. mdpi.comnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Target Interaction

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For quinoline derivatives, SAR studies have been instrumental in identifying the key structural features required for therapeutic activity. orientjchem.orgnih.gov These studies systematically alter different parts of the quinoline molecule—the core, the type and position of halogens, and other substituents—and measure the resulting impact on biological potency. This process allows medicinal chemists to build a comprehensive picture of the pharmacophore and optimize the structure for improved target interaction and efficacy. nih.gov

The position and identity of halogen substituents on the quinoline ring have a profound impact on biological activity. Different halogens (Fluorine, Chlorine, Bromine, Iodine) possess distinct properties of size, electronegativity, and ability to form halogen bonds, which directly influence target binding and pharmacokinetics. SAR studies have illuminated these effects across various therapeutic areas. For instance, in the context of antimalarial activity, substitution at the 7-position showed that less electronegative atoms like bromine and iodine increased potency significantly more than fluorine or chlorine. nih.gov Conversely, for antibacterial agents, a fluorine atom at the 6-position or a halogen (fluorine or chlorine) at the 8-position has been shown to enhance effectiveness. orientjchem.orgresearchgate.net

| Position on Quinoline Ring | Halogen Type | Observed Effect on Biological Activity | Therapeutic Area | Citation |

|---|---|---|---|---|

| Position 6 | Fluorine (F) | Significantly enhances antibacterial activity. | Antibacterial | orientjchem.org |

| Position 7 | Bromine (Br) | Increases antimalarial potency by 1.4 times compared to amodiaquine. | Antimalarial | nih.gov |

| Iodine (I) | Increases antimalarial potency by 3.3 times compared to amodiaquine. | |||

| Position 8 | Fluorine (F) or Chlorine (Cl) | Improves oral absorption and activity against anaerobes. | Antibacterial | researchgate.net |

| Halogen (general) | Increases antimalarial efficacy. | Antimalarial | rsc.org |

| Position on Quinoline Ring | Substituent Type | Observed Effect on Biological Activity | Therapeutic Area | Citation |

|---|---|---|---|---|

| N1 | Cyclopropyl group | Improves overall potency. | Antibacterial | researchgate.net |

| C2 | Varying functional groups | Plays a critical role in tuning antibacterial and biofilm eradication properties. | Antibacterial | nih.gov |

| C5 | Amino group | Improves overall potency. | Antibacterial | researchgate.net |

| C7 | Alkylated pyrrolidine (B122466) or piperazine | Increases serum half-life and potency against Gram-positive bacteria. | Antibacterial | researchgate.net |

| Hydroxyl or Methoxy group | Can improve antitumor activity. | Anticancer | orientjchem.org | |

| C8 | Methoxy group | May reduce the risk of drug resistance development. | Antibacterial | mdpi.com |

Halogenated Quinolines as Building Blocks for Complex Biologically Active Molecules

Halogenated quinolines like this compound are not only investigated as final drug candidates but are also crucial as key building blocks in the synthesis of more complex and functionally diverse molecules. thieme-connect.comnih.govresearchgate.net The presence of multiple, distinct halogen atoms (e.g., bromine and iodine) allows for selective, stepwise chemical reactions, such as cross-coupling reactions. This enables the introduction of different molecular fragments at specific positions on the quinoline core, paving the way for the creation of a vast library of novel derivatives. thieme-connect.comnamiki-s.co.jp This synthetic versatility is essential for medicinal chemistry campaigns aimed at optimizing lead compounds and exploring new chemical space in the search for next-generation therapeutics. nih.govthieme-connect.com

Ligand-Based and Structure-Based Drug Design Approaches

Modern drug discovery for quinoline derivatives heavily relies on computational techniques categorized as either ligand-based or structure-based design.

Ligand-based drug design is employed when the 3D structure of the biological target is unknown. This approach analyzes a set of molecules with known activities to derive a pharmacophore model that defines the essential structural features required for binding. nih.gov Techniques like 3D-QSAR and CoMFA fall under this category. mdpi.comnih.gov These models correlate the 3D structural properties of quinoline derivatives with their biological activities, allowing for the prediction of potency for newly designed compounds and guiding synthetic efforts. mdpi.comdntb.gov.uanih.gov

Structure-based drug design is utilized when the 3D structure of the target protein is available. Molecular docking, a key tool in this approach, predicts how a ligand (e.g., a quinoline derivative) will bind to the receptor's active site. mdpi.comamazonaws.com By analyzing the binding modes and interactions, such as hydrogen bonds or π-π stacking, researchers can understand the molecular basis of activity and rationally design new molecules with improved affinity and selectivity for the target. mdpi.comtandfonline.com These computational approaches streamline the drug discovery process, reducing costs and improving the efficiency of identifying promising new therapeutic agents. mdpi.com

Material Science Applications of Halogenated Quinoline Systems

Organic Light-Emitting Diodes (OLEDs)

Halogenated quinoline (B57606) derivatives are instrumental in the development of organic light-emitting diodes (OLEDs). Their utility stems from their tunable electronic properties, thermal stability, and ability to facilitate crucial processes within the device architecture. Quinolines can be incorporated into various layers of an OLED, including the emissive layer (as hosts or dopants), charge-transport layers, and as ligands in phosphorescent metal complexes. rsc.orgnumberanalytics.com

The introduction of heavy atoms like bromine and iodine can enhance spin-orbit coupling (SOC), a phenomenon that facilitates intersystem crossing (ISC) from the singlet to the triplet state and the reverse process of phosphorescence from the triplet state. This is particularly important for harvesting triplet excitons, which constitute 75% of the excitons generated in an OLED, thereby improving device efficiency. Donor-acceptor molecules incorporating halogenated quinolines have been designed to promote room-temperature phosphorescence (RTP) through a charge-transfer state, a desirable feature for next-generation OLEDs. acs.orgresearchgate.net For example, phenoxazine-quinoline conjugates substituted with chlorine and bromine show RTP with aggregation-induced emission (AIE) characteristics, which is attributed to the radiative decay of the triplet charge-transfer (³CT) state at ambient conditions. acs.orgresearchgate.net

Furthermore, quinoline-based polymers have been synthesized for use in polymer light-emitting diodes (PLEDs). These polymers often exhibit high thermal stability and good electrochemical reversibility. researchgate.net For instance, copolymers containing biquinoline moieties demonstrated decomposition temperatures above 500°C and suitable HOMO/LUMO energy levels for electron injection and transport. researchgate.net The incorporation of halogenated quinolines can serve as a building block for organic semiconductors used in these devices.

| Quinoline System | Application in OLEDs | Key Finding | Reference |

| Halogenated Phenoxazine-Quinoline Conjugates | Emissive Materials | Exhibit Room-Temperature Phosphorescence (RTP) via enhanced spin-orbit coupling from halogens. | acs.orgresearchgate.net |

| Pyrazolo[3,4-b]quinolines | Emissive Materials | Used as emission materials in organic electroluminescent cells. | scispace.com |

| Biquinoline Copolymers | Electron Transport Layer | Possess excellent thermal stability (>500°C) and reversible reduction, indicating good electron transport properties. | researchgate.net |

| 8-Bromo-6-iodoquinoline | Organic Semiconductor Building Block | Serves as a precursor for developing organic semiconductors for LEDs. |

Fluorescent Chemosensors for Metal Ions and Biomolecules

The quinoline ring, particularly when functionalized with chelating groups like hydroxyl (at position 8) or amino groups, is a well-established fluorophore for detecting metal ions. Halogenation of these quinoline-based chemosensors can modulate their sensitivity, selectivity, and photophysical response. The electron-withdrawing nature of halogens can influence the acidity of nearby protons (like the 8-hydroxyl proton) and alter the binding affinity of the chelating site for specific metal ions.

Derivatives of 8-hydroxyquinoline (B1678124) are widely used as fluorescent sensors. acs.org For example, 8-hydroxy-7-iodoquinoline-5-sulfonic acid is used in studies of complex stability with metal ions like cerium(IV). acs.org The fluorescence of these molecules is often quenched in the free state but can be significantly enhanced upon complexation with target metal ions such as Al³⁺ or Zn²⁺, a mechanism known as "turn-on" fluorescence. acs.orgmdpi.com This response is typically due to the chelation-enhanced fluorescence (CHEF) effect, where the metal ion rigidifies the molecular structure and inhibits non-radiative decay pathways.

Similarly, 8-aminoquinoline (B160924) derivatives are effective fluorescent probes for zinc ions (Zn²⁺). mdpi.com The introduction of halogens can be a strategic part of the molecular design to fine-tune the sensor's properties. The development of quinoline-based conjugated polymers has also led to chemosensors for metal ions. rsc.org The high sensitivity and selectivity of these materials make them valuable for applications in environmental monitoring and biological imaging. mdpi.comnih.gov

| Sensor Compound Family | Target Analyte | Sensing Mechanism | Key Feature | Reference |

| 8-Hydroxyquinoline Derivatives | Metal Ions (e.g., Al³⁺, Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF) | "Turn-on" fluorescence upon ion binding. | acs.orgmdpi.com |

| 8-Aminoquinoline Derivatives | Zn²⁺ | Internal Charge Transfer (ICT) | Good selectivity and biocompatibility for biological applications. | mdpi.com |

| 8-Hydroxy-7-iodoquinoline-5-sulfonic acid | Ce(IV) | Complex Formation | Used to determine complex stability constants. | acs.org |

| Conjugated Quinoline Polymers | Metal Ions | Fluorescence Quenching/Enhancement | High sensitivity due to polymer amplification effect. | rsc.org |

Photoactive Materials and Optoelectronic Applications

Beyond OLEDs and sensors, halogenated quinolines are incorporated into a range of photoactive materials designed for specific optoelectronic functions. Their strong absorption in the UV-visible region and tunable emission properties are key to these applications. The introduction of halogens can influence the material's photostability and excited-state dynamics.

One area of application is in the development of photosensitizers. A benzothiadiazole (BTZ) derivative synthesized via a Suzuki coupling with 8-iodoquinolin-4(1H)-one demonstrated aggregation-induced emission (AIE) properties. researchgate.net This non-planar molecule is photoactive and highly stable, making it suitable for applications where emission in the solid state or aggregated form is required. researchgate.net

Quinoline units are also integrated into polymers to create materials with interesting photochemical properties, such as those exhibiting trans-cis isomerization, which is useful for developing molecular switches and holographic gratings. researchgate.net The combination of the rigid quinoline structure with photo-responsive units like azomethine leads to materials whose optical properties can be controlled by light. researchgate.net While not directly focused on halogenated variants, these studies highlight the versatility of the quinoline core in creating advanced photoactive systems. The presence of bromine and iodine atoms in a molecule like 5-Bromo-8-iodoquinoline could be leveraged in such systems to promote heavy-atom effects, potentially influencing photosensitization efficiency or enabling new photophysical phenomena.

| Material Type | Core Quinoline Derivative | Photoactive Property | Potential Application | Reference |

| Benzothiadiazole Luminogen | 8-Iodoquinolin-4(1H)-one | Aggregation-Induced Emission (AIE) | Photosensitizers, solid-state emitters | researchgate.net |

| Methacrylic Polymers | Quinoline with Azomethine Side-Group | Trans-cis Isomerization, Nonlinear Optical (NLO) Activity | Molecular switches, holographic data storage | researchgate.net |

| Organoboron Complexes | N-(5-Iodoquinolin-8-yl)undecanamide | Tunable Fluorescence | Luminescent materials | mdpi.com |

Advanced Polymeric Materials Incorporating Quinoline Units

The incorporation of quinoline moieties into polymer backbones or as side chains can impart desirable properties such as high thermal stability, mechanical strength, and specific optoelectronic functions. rsc.org Polyquinolines are a class of heterocyclic polymers known for their rigidity and high glass transition temperatures (Tg), making them suitable for applications in demanding environments like the aerospace industry. rsc.orggoogle.com

Heating polyquinoline polymers to temperatures between 200°C and 500°C can increase their solvent resistance, a crucial property for creating durable films and coatings. google.com The synthesis of polyquinolines can be achieved through methods like the Friedländer quinoline synthesis, which allows for the incorporation of various functional units into the polymer chain. researchgate.net For example, introducing a 9,9-di-n-hexylfluorene unit into the main chain of polyquinolines resulted in polymers with Tg values between 195–243 °C and decomposition temperatures over 388 °C. researchgate.net

The optical and luminescent properties of these polymers can be tuned by altering the polymer's chain rigidity and conjugation length. researchgate.netacs.org Research has also focused on synthesizing novel monomers with quinoline side groups, which are then polymerized using techniques like atom-transfer radical polymerization (ATRP). acs.org The resulting polymers' luminescent properties were found to be dependent on solvent and concentration, demonstrating the potential for creating environmentally responsive materials. acs.org Halogenated quinoline monomers could be incorporated into such polymer systems to further modify their electronic, optical, and physical properties, for instance, to increase the refractive index or enhance flame retardancy.

| Polymer Type | Quinoline Integration | Key Property | Potential Application | Reference |

| Polyquinoline | Quinoline in backbone | High thermal stability, solvent resistance | High-performance coatings, films, dielectric layers | google.com |

| Polyquinoline with Fluorene units | Quinoline in backbone | High Glass Transition Temperature (195-243°C) | Hole-blocking/electron-transporting materials in PLEDs | researchgate.net |

| Methacrylic Polymer | Quinoline as side group | Tunable luminescence based on solvent/concentration | Smart materials, sensors | acs.org |

| Heterocyclic Polymers | Quinoline in backbone | Rigidity and strength | Aerospace components, organic photovoltaics | rsc.org |

Analytical Applications of Halogenated Quinoline Derivatives

Spectrophotometric Reagents for Metal Ion Determination

Halogenated quinolines, particularly those with a hydroxyl group at the 8-position, are effective chelating agents for a variety of metal ions. The formation of these metal-ligand complexes often results in a distinct color change, which can be quantified using spectrophotometry. This principle forms the basis for simple, sensitive, and selective methods for determining trace amounts of metals.

A notable example is the use of 5-chloro-8-hydroxy-7-iodoquinoline, a compound structurally similar to 5-Bromo-8-iodoquinoline, for the microdetermination of palladium(II). jchemrev.comjchemrev.comgrafiati.com A straightforward and rapid method involves the reaction of palladium(II) with 5-chloro-8-hydroxy-7-iodoquinoline in a sulfuric acid medium. grafiati.com The resulting colored complex is extracted into an organic solvent, such as chloroform (B151607), and its absorbance is measured at a specific wavelength to determine the concentration of palladium. jchemrev.comjchemrev.com This extractive spectrophotometric method is highly selective and has been successfully applied to the analysis of palladium in various synthetic and real samples. jchemrev.comjchemrev.comgrafiati.com

Table 1: Spectrophotometric Determination of Palladium(II) using 5-chloro-8-hydroxy-7-iodoquinoline

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Palladium(II) | jchemrev.comjchemrev.com |

| Reagent | 5-chloro-8-hydroxy-7-iodoquinoline | jchemrev.comjchemrev.com |

| Medium | 1 M H₂SO₄ | jchemrev.comjchemrev.com |

| Extraction Solvent | Chloroform | jchemrev.comjchemrev.com |

| λmax (Wavelength of Max. Absorbance) | 450 nm | jchemrev.comjchemrev.com |

| Beer's Law Range | 0-2.6 µg/mL | jchemrev.comjchemrev.com |

| Molar Absorptivity | 0.9 × 10⁴ L mol⁻¹ cm⁻¹ | jchemrev.comjchemrev.com |

Applications in Chromatographic Separations

Halogenated quinoline (B57606) derivatives are frequently analyzed and separated using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.govoup.com The specific properties of these compounds dictate the optimal conditions for their separation.

For instance, a derivative, 5-Bromo-7-iodoquinolin-8-ol, can be effectively analyzed by a reverse-phase (RP) HPLC method. sielc.comsielc.com This method utilizes a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) and a straightforward mobile phase. sielc.com Such liquid chromatography methods are robust, scalable, and can be adapted for various applications, including preparative separations for impurity isolation. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase can be substituted with a more volatile acid like formic acid. sielc.comsielc.com

Table 2: HPLC Conditions for the Analysis of 5-Bromo-7-iodoquinolin-8-ol

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comsielc.com |

| Stationary Phase (Column) | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |

| Note | For Mass-Spec compatibility, phosphoric acid is replaced with formic acid. | sielc.comsielc.com |

Fluorescent Probes for Chemical and Biological Sensing

The inherent fluorescence of the quinoline ring system makes its derivatives attractive scaffolds for the design of fluorescent probes. By modifying the quinoline structure with specific functional groups, chemists can create sensors that exhibit a change in fluorescence intensity or wavelength upon binding to a target analyte. This "on-off" or ratiometric response allows for the sensitive and selective detection of various chemical and biological species.

Halogenated 8-hydroxyquinoline (B1678124) derivatives, such as 8-hydroxyquinoline-5-sulfonic acid and 8-hydroxy-7-iodoquinoline-5-sulfonic acid, form metal complexes that possess distinct fluorescence properties, which can be harnessed for analytical applications. ekb.egacs.org The development of quinoline-based fluorescent probes is an active area of research, with sensors being designed for a wide range of targets. For example, probes have been created to detect biologically important species like biothiols (cysteine, homocysteine, and glutathione) and hydrogen sulfide (B99878) in living cells. rsc.orgmdpi.com These probes often work by undergoing a specific chemical reaction with the analyte, which alters the electronic properties of the fluorophore and leads to a measurable change in fluorescence. rsc.org

Table 3: Examples of Quinoline-Based Fluorescent Probes

| Probe Type | Analyte | Principle | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline-5-sulfonic acid | Metal Ions | Complex formation leading to changes in fluorescence. | acs.org |

| Phenothiazine-HPQ skeleton | Biothiols (Cys, Hcy, GSH) | Analyte-induced chemical transformation triggers fluorescence "turn-on". | mdpi.com |

| HMN Probe | Cys/Hcy, GSH, H₂S | Multi-signal response at distinct emission bands for simultaneous sensing. | rsc.org |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for Multi-Halogenated Quinolines

The development of efficient and selective synthetic methods is paramount to advancing the study of multi-halogenated quinolines. Future research is trending towards methodologies that offer high regioselectivity, atom economy, and environmental sustainability.

A significant area of interest is the development of metal-free, regioselective halogenation techniques. rsc.orgrsc.org For instance, an operationally simple, metal-free protocol for the C5–H halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. rsc.orgrsc.org This reaction proceeds at room temperature and is tolerant of a wide range of functional groups, offering a highly economical route to halogenated quinolines. rsc.orgrsc.org Further exploration of such methods could lead to the direct and selective synthesis of compounds like 5-Bromo-8-iodoquinoline, potentially by sequential halogenation of an 8-substituted quinoline (B57606) precursor.

Electrochemical methods are also emerging as a powerful tool for the synthesis of dihalogenated quinolines. researchgate.net These techniques can often proceed without the need for transition metals or chemical oxidants, offering a greener alternative to traditional methods. researchgate.net Research into the electrochemical dihalogenation of quinolines at the C5 and C7 positions has shown promise, and expanding this to include different halogen combinations and substitution patterns is a logical next step. researchgate.net

Furthermore, the development of multicomponent reactions (MCRs) for the synthesis of diverse quinoline scaffolds is a rapidly advancing area. rsc.org MCRs offer the advantage of constructing complex molecules in a single step from multiple starting materials, which is highly efficient. rsc.org Tailoring MCRs to incorporate multiple halogen atoms during the quinoline ring formation would represent a significant synthetic advancement.

| Synthetic Strategy | Key Features | Potential Advantages |

| Metal-Free C-H Halogenation | Uses reagents like trihaloisocyanuric acid; proceeds under mild conditions. rsc.orgrsc.org | High atom economy, cost-effective, excellent functional group tolerance. rsc.orgrsc.org |

| Electrochemical Synthesis | Avoids transition metals and chemical oxidants. researchgate.net | Environmentally friendly, potentially shorter reaction times. researchgate.net |

| Multicomponent Reactions | Convergent synthesis from multiple starting materials in one pot. rsc.org | High efficiency, atom economy, and allows for structural diversity. rsc.org |

Advanced Mechanistic Studies of Reactivity and Biological Interactions